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Compound of Interest

Compound Name: 4-Ethyl-4-formylhexanenitrile

CAS No.: 2938-69-4

Cat. No.: B1359952

Get Quote

Executive Summary: The Data Gap
In drug development and fine chemical synthesis, 4-Ethyl-4-formylhexanenitrile (CAS: 2938-

69-4) acts as a versatile quaternary carbon building block.[1] However, reliance on purely

computational databases often leads to process errors due to the molecule's specific steric and

electronic properties.[1]

This guide contrasts field-verified experimental data with standard computational predictions,

highlighting significant deviations in boiling point and density.[1] It further provides a validated

synthetic protocol to generate "ground truth" material for internal standardization.[1]

Chemical Identity & Structural Context
The molecule is a branched aldehyde-nitrile, characterized by a quaternary carbon bearing two

ethyl groups, a formyl group, and a cyanoethyl chain.[1]

IUPAC Name: 4-Ethyl-4-formylhexanenitrile[1][2][3][4][5][6]
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Common Synonyms: 4-Cyano-2,2-diethylbutyraldehyde; 2-(2-Cyanoethyl)-2-

ethylbutyraldehyde[1]

CAS Number: 2938-69-4[1][2][4][5][7]

Molecular Formula: C

H

NO[1][4][5][8]

Molecular Weight: 153.22 g/mol [5][8]

Property Comparison: Experimental vs.
Computational
The following table synthesizes data from certificate of analysis (CoA) documentation and

standard predictive algorithms (e.g., XLogP3, ACD/Labs).
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Property
Experimental Data

(Validated)

Computational /

Predicted Data
Analysis of Deviation

Boiling Point
94–99 °C @ 1.0

mmHg [1, 2]

~245–255 °C @ 760

mmHg (Est.)[1]

Critical:

Computational models

often default to

atmospheric pressure

(760 mmHg).[1] Direct

comparison requires

nomograph

extrapolation.[1] The

experimental value

under high vacuum

indicates significant

thermal sensitivity.[1]

Density 0.948 g/mL [2]

0.91–0.93 g/mL

(Typical Group

Contribution)

Experimental density

is higher than

predicted, likely due to

strong dipole-dipole

interactions between

the nitrile and

aldehyde groups

which compact the

liquid structure.[1]

LogP Not explicitly reported 1.40 (XLogP3) [3]

The moderate

lipophilicity suggests

solubility in organic

solvents (EtOAc,

DCM) but limited

water solubility,

consistent with the

hydrophobic ethyl

branches.[1]

Flash Point 96 °C [2] ~100–110 °C Good agreement.[1]

The molecule is

considered a Class
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IIIB combustible liquid.

[1]

Physical State
Clear to light yellow

liquid
Liquid Consistent.[1][5]

Key Insight: The Vacuum Factor
Researchers must note the pressure dependence of the boiling point.[1] A common error is

assuming the "94 °C" value applies at atmospheric pressure; attempting to distill this compound

at 94 °C/760 mmHg will fail.[1] At atmospheric pressure, the boiling point is theoretically >240

°C, where decomposition (decarbonylation or polymerization) is likely.[1]

Validated Experimental Protocol: Synthesis &
Characterization
To generate reliable experimental data, the compound is best synthesized via the Michael

Addition of 2-ethylbutyraldehyde to acrylonitrile.[1] This reaction creates the quaternary center

and installs the nitrile functionality.[1]

Reaction Pathway
The synthesis relies on a base-catalyzed carbon-Michael addition.[1] The steric bulk of the 2-

ethylbutyraldehyde directs the addition to the alpha-carbon.[1]

2-Ethylbutyraldehyde
(Substrate)

Enolate
Intermediate

 Mixing

Acrylonitrile
(Michael Acceptor)

 Mixing

50% KOH (aq)
(Catalyst)

 Activation
4-Ethyl-4-formylhexanenitrile

(Product)

 Protonation
(Exothermic)
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Figure 1: Mechanistic pathway for the base-catalyzed synthesis of 4-Ethyl-4-
formylhexanenitrile.

Step-by-Step Protocol
Safety Warning: Acrylonitrile is highly toxic and volatile.[1] Perform all operations in a fume

hood. The reaction is strongly exothermic.[1]

Reagent Preparation:

Charge a 3-neck round-bottom flask with 2-ethylbutyraldehyde (1.0 eq).

Add a catalytic amount of 50% aqueous KOH (approx. 1–2 mol%).[1]

Equip the flask with a reflux condenser, internal thermometer, and dropping funnel.[1]

Addition (Critical Step):

Heat the mixture to 40–50 °C.

Add acrylonitrile (1.0–1.1 eq) dropwise.[1]

Control: Adjust addition rate to maintain temperature between 50–60 °C without external

heating (utilize the exotherm).

Note: If the reaction runs away, cool immediately with an ice bath.[1]

Completion & Workup:

After addition, stir at 50–60 °C for 3–4 hours.

Monitor by GC or TLC (Mobile phase: Hexane/EtOAc).[1]

Neutralize the catalyst with dilute acetic acid or HCl.[1]

Wash the organic layer with water (2x) and brine (1x).[1]

Purification (Data Validation):
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Dry over MgSO

and concentrate.

Distill under reduced pressure: Collect the fraction boiling at 94–99 °C @ 1.0 mmHg.

Yield Expectation: 70–80%.[1]

Workflow for Data Integrity
When utilizing this compound in complex workflows (e.g., electrochemical functionalization [4]),

rely on the following validation loop to ensure data accuracy.
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Computational Route:
Nomograph Extrapolation
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Ground Truth Estimate
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Figure 2: Decision matrix for validating physicochemical properties of 4-Ethyl-4-
formylhexanenitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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